

Vaginol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vaginol**

Cat. No.: **B14077353**

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Introduction: **Vaginol** is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities. This guide provides an in-depth overview of **Vaginol**'s chemical properties, experimental protocols, and biological functions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Vaginol is a chiral molecule existing as two enantiomers, (+)-**Vaginol** and (-)-**Vaginol**. The physicochemical properties are summarized in the table below. While specific experimental data on properties like melting point, boiling point, and solubility are not readily available in the cited literature, computed properties from chemical databases provide valuable estimates.

Property	Value
Chemical Formula	<chem>C14H14O5</chem> [1]
Molar Mass	262.261 g·mol ⁻¹ [1]
CAS Number	(+)-Vaginol: 26992-52-9--INVALID-LINK-- 1 - Vaginol: 849144-92-9
IUPAC Name	(8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one (for (+)-Vaginol)
Synonyms	Vaginol, Vaginidiol
Physical State	Solid (predicted)
Solubility	Predicted to be sparingly soluble in water, more soluble in organic solvents like methanol, ethanol, and DMSO.

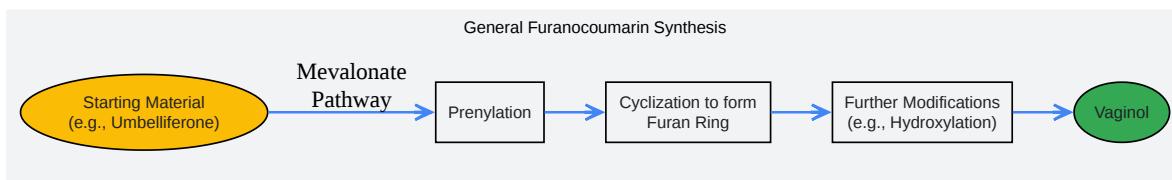
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Vaginol** are not extensively documented in publicly available literature. However, based on general methods for furanocoumarins, the following protocols can be adapted.

Synthesis

The synthesis of furanocoumarins can be approached through various strategies, generally involving the construction of the furan ring onto a pre-existing coumarin core, or the formation of the pyrone ring on a benzofuran scaffold. A common starting material for the biosynthesis of many furanocoumarins is umbelliferone.

Conceptual Synthesis Workflow:



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A generalized synthetic pathway for furanocoumarins.

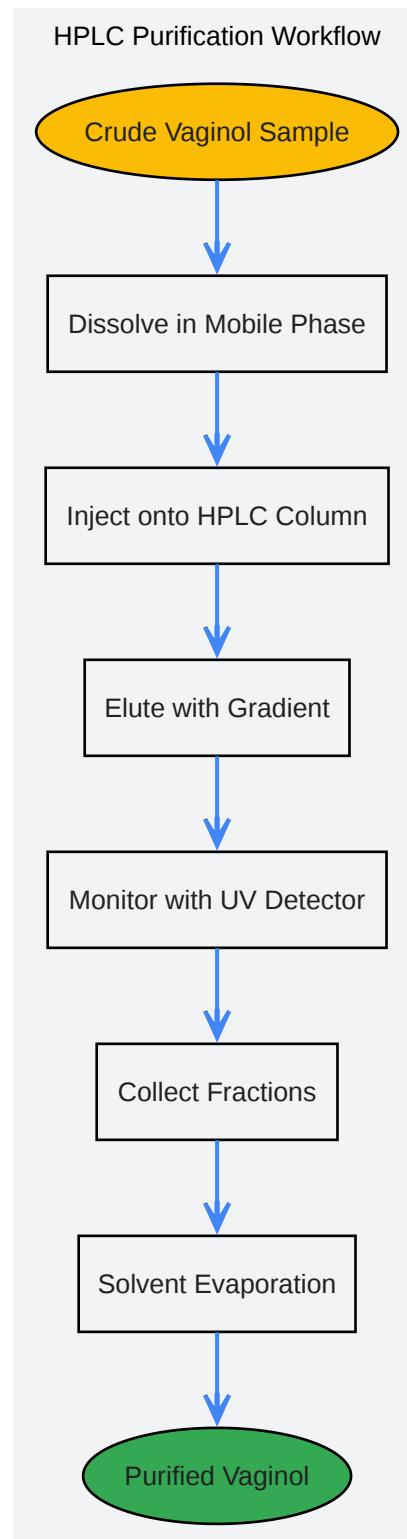
Purification

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of furanocoumarins from natural extracts or synthetic reaction mixtures.

General HPLC Purification Protocol:

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
- Detection: UV detection is commonly employed, with monitoring at wavelengths around 254 nm and 310 nm where furanocoumarins exhibit strong absorbance.
- Fraction Collection: Fractions corresponding to the **Vaginol** peak are collected, and the solvent is removed under reduced pressure.

Illustrative Purification Workflow:



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A typical workflow for the HPLC purification of **Vaginol**.

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for the structural elucidation of **Vaginol**. The spectra would reveal characteristic signals for the aromatic protons of the coumarin core, the protons of the furan ring, and the protons of the dihydroxy-isopropyl side chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Vaginol**. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. The fragmentation pattern can provide valuable structural information.

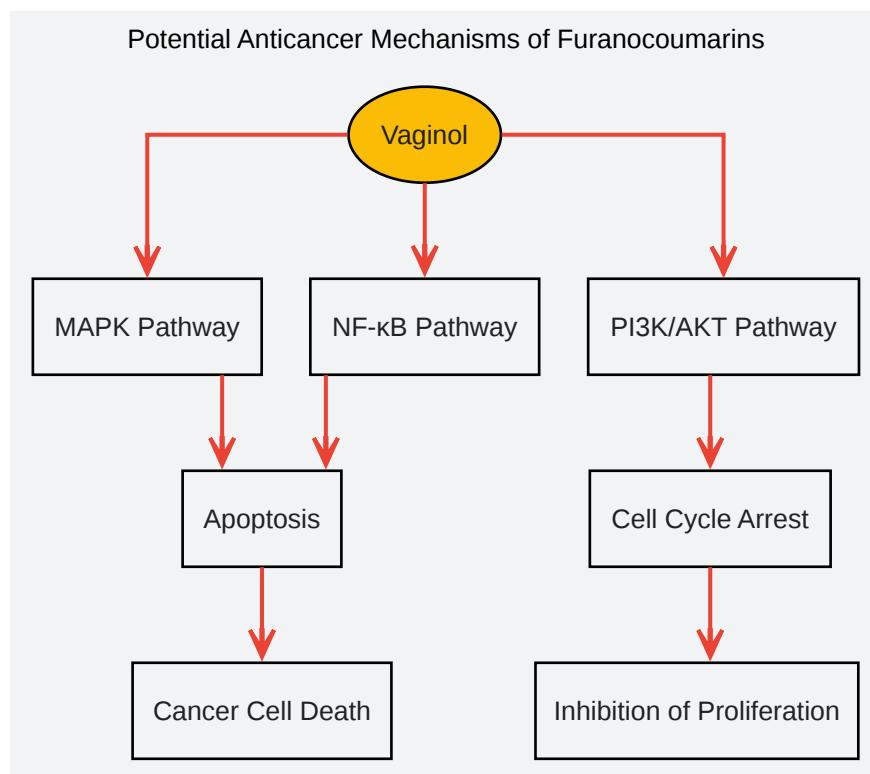
Biological Activities and Signaling Pathways

While specific studies on **Vaginol** are limited, the broader class of furanocoumarins is known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Furanocoumarins have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The potential mechanisms involve the modulation of key signaling pathways.

Potential Anticancer Signaling Pathways of Furanocoumarins:



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Potential signaling pathways modulated by **Vaginol** in cancer cells.

Anti-inflammatory Activity

Furanocoumarins can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the NF-κB and MAPK pathways.

Antimicrobial Activity

Several furanocoumarins have demonstrated activity against a range of bacteria and fungi. The exact mechanisms are not fully elucidated but may involve membrane disruption or inhibition of essential enzymes.

Conclusion

Vaginol, as a member of the furanocoumarin family, holds potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its

properties and potential biological activities. Further research is warranted to fully elucidate its physicochemical characteristics, develop specific and optimized experimental protocols, and explore its therapeutic potential in various disease models.

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References

- 1. Vaginol - Wikipedia [en.wikipedia.org]
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